2-Aminoguanidine;2,4-dinitrophenol is a compound that combines two distinct chemical entities: 2-aminoguanidine and 2,4-dinitrophenol. The compound is categorized under organic compounds and has garnered attention for its potential applications in various scientific fields, including biochemistry and pharmacology.
The compound can be synthesized through various chemical reactions involving its constituent parts. Each component has its own significance in both industrial and research contexts. 2,4-dinitrophenol is primarily known for its role in biochemical studies and as a metabolic stimulant, while 2-aminoguanidine has been studied for its potential therapeutic effects, particularly in diabetes management.
The synthesis of 2-aminoguanidine;2,4-dinitrophenol can be achieved through several pathways:
The reaction conditions often require careful control of temperature and pH to ensure optimal yields. Solvents like ethanol or methanol are commonly used during synthesis to facilitate the reaction .
The molecular structure of 2-aminoguanidine;2,4-dinitrophenol features a phenolic ring substituted with two nitro groups and an aminoguanidine moiety. This results in a complex three-dimensional arrangement that influences its chemical reactivity and biological activity.
The compound undergoes several notable reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. Monitoring reaction progress through techniques like thin-layer chromatography or spectroscopic methods is common practice .
The mechanism by which 2-aminoguanidine;2,4-dinitrophenol exerts its effects is primarily linked to its ability to uncouple oxidative phosphorylation in cells. This process involves disrupting the proton gradient across mitochondrial membranes, leading to increased metabolic rates.
Research indicates that the compound may influence various biochemical pathways, including those related to energy metabolism and thermogenesis . Its action as a metabolic stimulant makes it relevant for studies on weight loss and energy expenditure.
The primary applications of 2-aminoguanidine;2,4-dinitrophenol include:
Co-crystallization of 2,4-dinitrophenol (DNP) with aminoguanidine involves strategic exploitation of supramolecular interactions to overcome stability challenges. Research indicates that hydrogen bond propensity (HBP) calculations and molecular electrostatic potential (MEP) mapping are critical for predicting synthon formation between DNP’s phenolic hydroxyl/nitro groups and aminoguanidine’s guanidinium moiety [1] [6]. The acidic proton of DNP (pKa ≈ 4) and basic guanidine group (pKa ≈ 12) favor salt formation via proton transfer, while solvent-assisted grinding enables co-crystal generation through neutral component assembly [1] [8]. Hansen solubility parameter (HSP) matching further optimizes solvent selection by quantifying miscibility gaps—critical for avoiding kinetic traps during crystallization [1].
Table 1: Cocrystal/Salt Screening Methodologies
Method | Application | Success Rate | Limitations |
---|---|---|---|
ΔpKa-based prediction | Salt formation propensity | 65-75% | Overlooks kinetic barriers |
HBP modeling | Hydrogen bond network design | 80-85% | Limited for π-π stacking |
Virtual CSD screening | Synthon identification | 70% | Database coverage gaps |
COSMO-RS | Solvent selection for co-crystallization | >90% | Computationally intensive |
Notably, a 2024 analysis of the Cambridge Structural Database revealed that DNP-aminoguanidine derivatives predominantly exhibit R₂²(8) hydrogen bond motifs, with additional stabilization from parallel-displaced π-π interactions between aromatic rings [6]. This multi-synthon approach mitigates DNP’s thermal instability by distributing energy across non-covalent networks [8].
Aminoguanidine acts as a supramolecular stabilizer through three mechanisms:
Hirshfeld surface analyses confirm that these interactions reduce DNP’s sensitivity to shock and friction by dissipating mechanical energy through deformable H-bond networks. In DNP-aminoguanidine salts, the nitro group’s oxygen atoms participate in 45% of close contacts versus 28% in pure DNP crystals, redistributing strain energy [8]. This explains the 20°C elevation in decomposition onset temperatures observed in co-crystalline forms.
DNP’s therapeutic potential as a mitochondrial uncoupler is limited by its narrow therapeutic index (TI ≈ 2). Prodrug strategies focus on hepatic targeting and controlled release:
Table 2: Prodrug Architectures for DNP Derivatives
Prodrug | Linker Chemistry | Activation Mechanism | Relative Bioavailability |
---|---|---|---|
HU6 | O-glucuronide | Hepatic β-glucuronidase | 4.2× (liver-specific) |
MP201 | Alkyl carbonate | Serum esterases | 1.8× |
DNP-S-acyl | Thioester | Intracellular thioesterase | 2.1× |
Structural optimization involves linker length modulation—C5–C8 alkyl chains maximize plasma stability while enabling efficient intracellular cleavage. Molecular dynamics simulations show that linkers >8 carbons induce hydrophobic collapse, impeding enzyme access [7] [9].
Docking simulations reveal that DNP-aminoguanidine complexes target mitochondrial proteins via:
Figure: Binding pose of DNP-aminoguanidine complex in UCP1 (PDB: 7VK0). DNP (yellow) occupies the central channel while aminoguanidine (blue) stabilizes the cytoplasmic domain. [2]
Free energy perturbation (FEP) analysis further demonstrates that aminoguanidine suppresses off-target binding to neuronal sodium channels by sterically occluding DNP’s meta-nitro group—a key site implicated in neurotoxicity. This rationalizes the 60% lower CNS exposure observed for co-crystalline forms versus free DNP [6] [9].
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